REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[N:4][CH:3]=1.[CH3:9][S-:10].[Na+]>CN(C=O)C>[NH2:1][C:2]1[N:7]=[C:6]([S:10][CH3:9])[CH:5]=[N:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CN=CC(=N1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
THE REACTION WAS COOLED
|
Type
|
CUSTOM
|
Details
|
PARTITIONED BETWEEN WATER AND METHYLENE CHLORIDE
|
Type
|
CUSTOM
|
Details
|
THE ORGANIC LAYER WAS DRIED (NA2SO4)
|
Type
|
CUSTOM
|
Details
|
EVAPORATED IN VACUO
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CN=CC(=N1)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |